molecular formula C22H14NO3- B11036524 3-Benzoyl-2-phenylindolizine-7-carboxylate

3-Benzoyl-2-phenylindolizine-7-carboxylate

Cat. No.: B11036524
M. Wt: 340.3 g/mol
InChI Key: MDUKTVJKQXUSHA-UHFFFAOYSA-M
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Description

3-Benzoyl-2-phenylindolizine-7-carboxylate is a synthetic organic compound belonging to the indolizine family Indolizines are heterocyclic compounds characterized by a fused pyrrole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-2-phenylindolizine-7-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indolizine core, followed by functionalization at specific positions.

    Formation of Indolizine Core: The indolizine core can be synthesized via a cyclization reaction involving a pyrrole derivative and a suitable electrophile.

    Phenylation: The phenyl group at the 2-position can be introduced via a Suzuki coupling reaction between a halogenated indolizine and phenylboronic acid in the presence of a palladium catalyst.

    Carboxylation: The carboxylate group at the 7-position can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-2-phenylindolizine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents at specific positions on the indolizine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated indolizine derivatives and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

3-Benzoyl-2-phenylindolizine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzoyl-2-phenylindolizine-7-carboxylate involves its interaction with specific molecular targets. For instance, as an anti-inflammatory agent, it inhibits the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins. This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    3-Benzoylindolizine-7-carboxylate: Lacks the phenyl group at the 2-position.

    2-Phenylindolizine-7-carboxylate: Lacks the benzoyl group at the 3-position.

    3-Benzoyl-2-phenylindolizine: Lacks the carboxylate group at the 7-position.

Uniqueness

3-Benzoyl-2-phenylindolizine-7-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both benzoyl and phenyl groups, along with the carboxylate group, enhances its potential as a versatile intermediate in organic synthesis and its efficacy as a bioactive compound.

Properties

Molecular Formula

C22H14NO3-

Molecular Weight

340.3 g/mol

IUPAC Name

3-benzoyl-2-phenylindolizine-7-carboxylate

InChI

InChI=1S/C22H15NO3/c24-21(16-9-5-2-6-10-16)20-19(15-7-3-1-4-8-15)14-18-13-17(22(25)26)11-12-23(18)20/h1-14H,(H,25,26)/p-1

InChI Key

MDUKTVJKQXUSHA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC(=CC3=C2)C(=O)[O-])C(=O)C4=CC=CC=C4

Origin of Product

United States

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